

Application Notes and Protocols for In Vitro Studies with MAX-40279 Hemifumarate

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Compound of Interest

Compound Name: MAX-40279 hemifumarate

Cat. No.: B13920719

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Introduction

MAX-40279 hemifumarate is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2][3] Its mechanism of action makes it a promising candidate for targeted cancer therapy, particularly in acute myeloid leukemia (AML), where FLT3 mutations are prevalent. Preclinical studies have demonstrated its ability to inhibit both wild-type and mutant forms of FLT3, including the D835Y mutation known to confer resistance to other FLT3 inhibitors.[1][4] Furthermore, MAX-40279 has been shown to suppress endothelial-to-mesenchymal transition (EndMT) through the inhibition of N-myc downstream-regulated gene 1 (NDRG1) phosphorylation.[1]

These application notes provide detailed protocols for the preparation and in vitro use of **MAX-40279 hemifumarate**, including recommended solvents, cell-based assay procedures, and data on its biological activity.

Data Presentation

Solubility

Solvent	Concentration	Preparation Method
DMF	1.96 mg/mL (3.53 mM)	Ultrasonic and warming, adjust pH to 5 with HCl and heat to 60°C

Biological Activity

While comprehensive IC50 data for MAX-40279 across a wide range of AML cell lines is not readily available in the public domain, preclinical data indicates its potent activity against FLT3-ITD positive cell lines. The following table summarizes the available information on its in vitro effects.

Cell Line(s)	Assay	Concentration(s)	Incubation Time	Observed Effect
HUVECs, MAECs, MPLECs	Western Blot	0.5 - 1 μ M	48 hours	Inhibition of NDRG1 phosphorylation at Ser-330
HUVECs, MAECs, MPLECs	Cell Migration Assay	0.5 - 1 μ M	48 hours	Suppression of endothelial-to-mesenchymal transition (EndMT)
MV4-11 (FLT3-ITD+)	In vivo xenograft	Not specified	Not specified	Potent inhibition of tumor growth
KG-1 (FGFR driven)	In vivo xenograft	Not specified	Not specified	Potent inhibition of tumor growth

Experimental Protocols

Preparation of MAX-40279 Hemifumarate Stock Solution

Materials:

- **MAX-40279 hemifumarate** powder
- Dimethylformamide (DMF), cell culture grade
- 1N Hydrochloric acid (HCl)
- Sterile, conical-bottom polypropylene tubes
- Ultrasonic water bath
- Heating block or water bath set to 60°C
- Sterile syringe filters (0.22 µm)

Protocol:

- Weigh the desired amount of **MAX-40279 hemifumarate** powder in a sterile conical tube.
- Add the calculated volume of DMF to achieve a concentration of 1.96 mg/mL (3.53 mM).
- Briefly vortex the solution.
- Place the tube in an ultrasonic water bath for 10-15 minutes to aid dissolution.
- Adjust the pH of the solution to approximately 5 by adding small increments of 1N HCl. Monitor the pH using pH indicator strips.
- Transfer the tube to a heating block or water bath set at 60°C and incubate for 10-15 minutes, vortexing occasionally, until the compound is completely dissolved.
- Allow the solution to cool to room temperature.
- Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.

Cell Viability Assay (MTT-Based)

Materials:

- AML cell lines (e.g., MOLM-13, MV4-11, KG-1)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- 96-well flat-bottom plates
- **MAX-40279 hemifumarate** stock solution (prepared as described above)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
- Multichannel pipette
- Plate reader capable of measuring absorbance at 570 nm

Protocol:

- Seed the AML cells in a 96-well plate at a predetermined optimal density (e.g., 1×10^4 to 5×10^4 cells/well) in 100 μ L of complete culture medium.
- Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
- Prepare serial dilutions of **MAX-40279 hemifumarate** in complete culture medium from the stock solution. A typical concentration range to test would be from 0.001 μ M to 10 μ M.
- Add 100 μ L of the diluted MAX-40279 solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMF as the highest drug concentration) and a no-treatment control.
- Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
- Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.

- After the incubation, add 100 μ L of solubilization buffer to each well to dissolve the formazan crystals.
- Incubate the plate overnight at 37°C in the incubator.
- The following day, gently pipette the solution in each well to ensure complete dissolution of the formazan crystals.
- Measure the absorbance at 570 nm using a plate reader.
- Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis of NDRG1 Phosphorylation

Materials:

- AML or endothelial cells (e.g., HUVECs)
- 6-well plates
- **MAX-40279 hemifumarate**
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-phospho-NDRG1 (Ser330), anti-total NDRG1, and a loading control (e.g., anti- β -actin or anti-GAPDH)
- HRP-conjugated secondary antibody

- Chemiluminescent substrate
- Imaging system

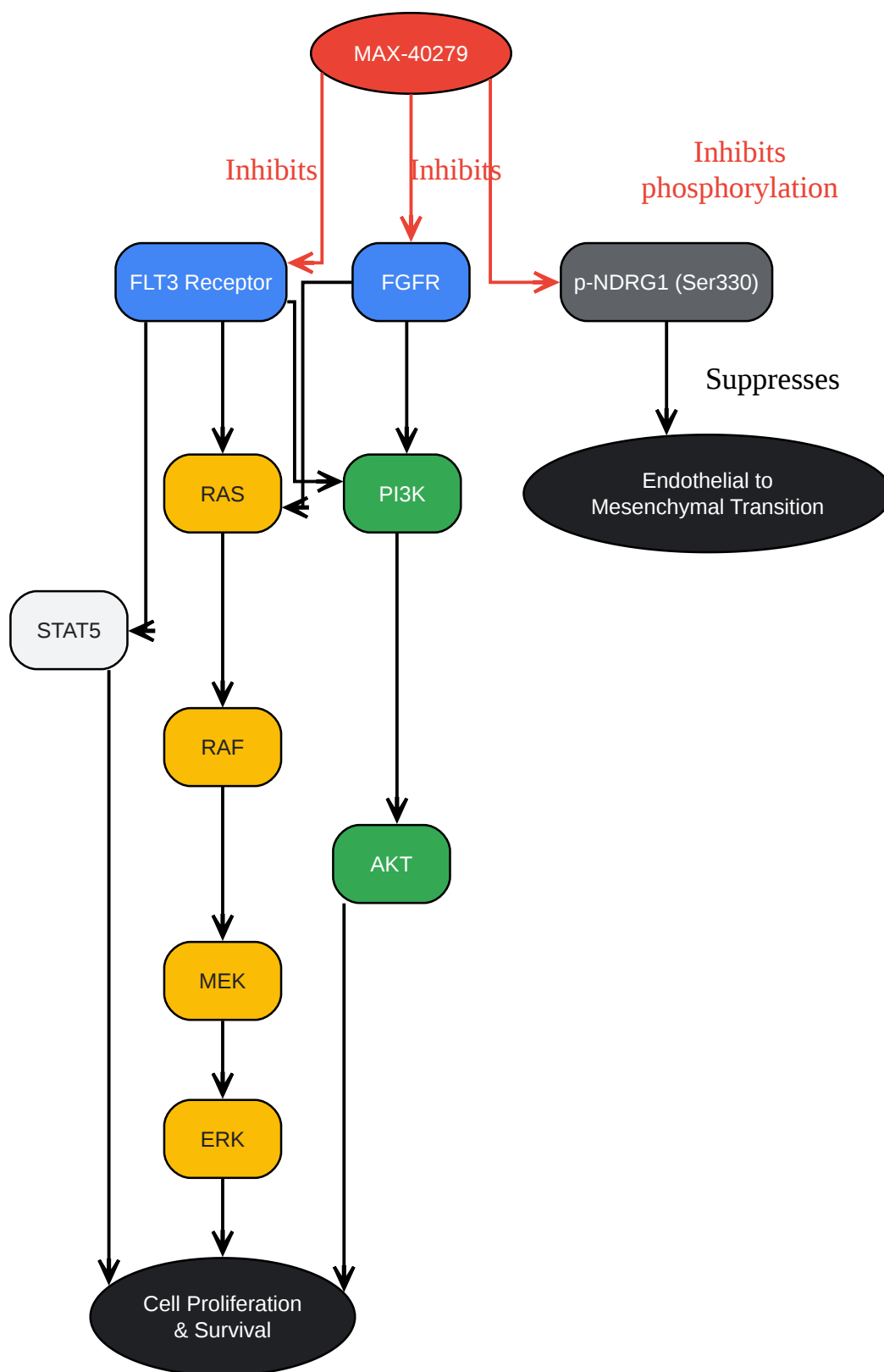
Protocol:

- Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
- Treat the cells with the desired concentrations of **MAX-40279 hemifumarate** (e.g., 0.5 μ M and 1 μ M) for the specified time (e.g., 48 hours). Include a vehicle control.
- After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
- Scrape the cells and collect the lysates. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
- Determine the protein concentration of the supernatant using a BCA protein assay.
- Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
- Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against phospho-NDRG1 (Ser330) overnight at 4°C with gentle agitation.
- The next day, wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.

- Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- To analyze total NDRG1 and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.

Visualizations

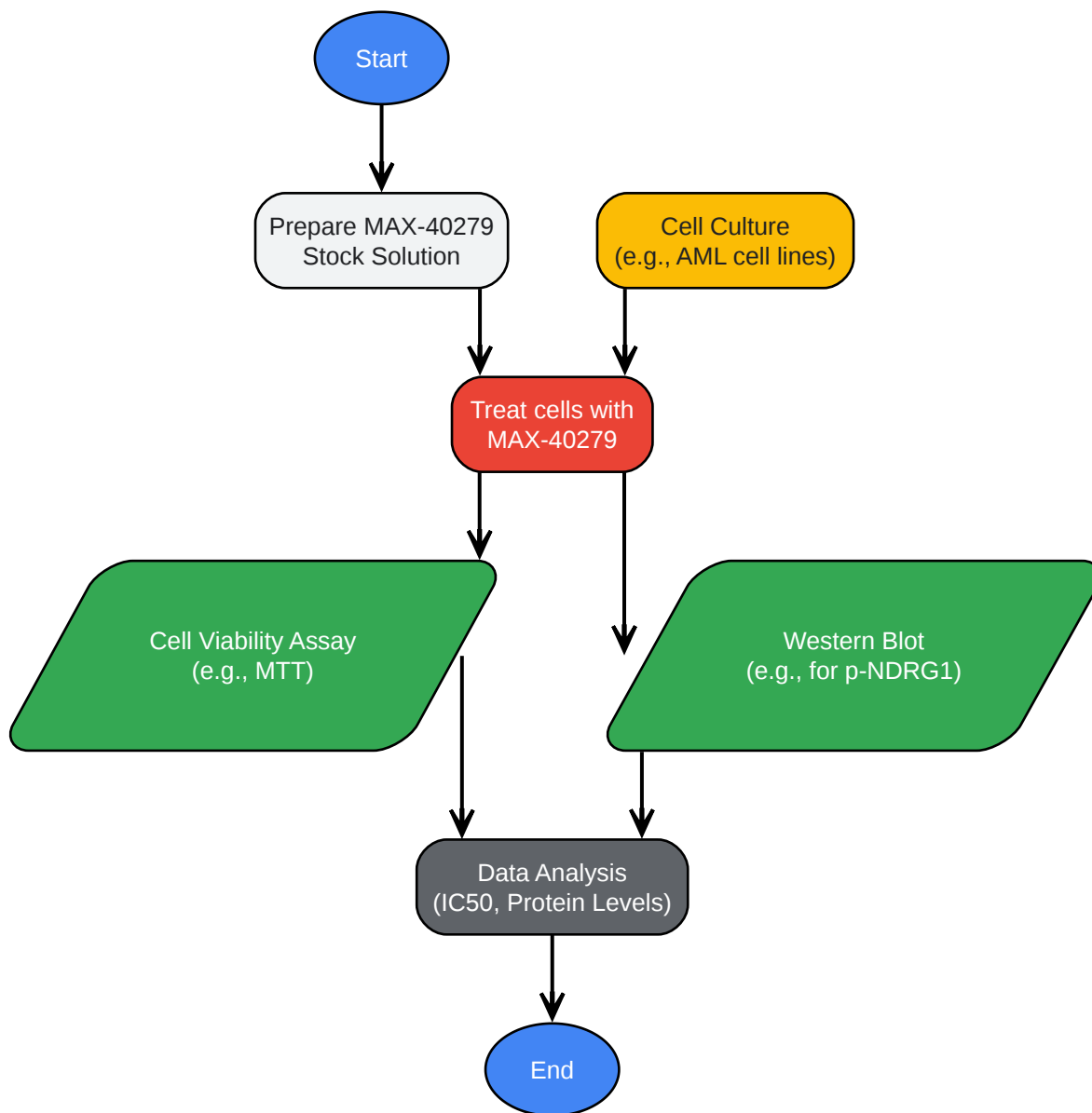
Signaling Pathways



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Caption: MAX-40279 inhibits FLT3 and FGFR signaling pathways.

Experimental Workflow



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Caption: General workflow for in vitro studies with MAX-40279.

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